10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine
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Overview
Description
“10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine” is a complex chemical compound. Adamantane derivatives, like the ones in this compound, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications
DNA and RNA Binding
- Compounds related to 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine show strong binding to DNA model sequences and inhibit topoisomerase II, a key enzyme in DNA replication and cell division. Some derivatives also bind to both DNA and RNA model sequences (Spychała et al., 1994).
Application in Organic Light-Emitting Diodes (OLEDs)
- Derivatives of the compound have been used as efficient thermally activated delayed fluorescence emitters in OLEDs, showing potential for application in display and lighting technologies (Pathak et al., 2020).
- Additionally, related compounds have been utilized as bipolar host materials in blue OLEDs, contributing to high-performance devices (Ngo et al., 2019).
Thermal Stability and Material Properties
- Novel compounds incorporating elements of 10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine exhibit excellent thermal properties, making them suitable for high-performance PhOLEDs (Guichen et al., 2021).
- Phenyl-1,3,5-triazine functional aromatic polyamides related to this compound demonstrate high glass transitions and excellent thermal stabilities, indicating potential in high-temperature applications (Yu et al., 2012).
Antimicrobial and Antitubercular Activities
- Adamantyl and triazine-based compounds show promising antimicrobial and antitubercular activities, suggesting potential pharmaceutical applications (Al-Abdullah et al., 2015).
Future Directions
properties
IUPAC Name |
10-[4-[4,6-bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N4/c1-42(2)35-7-3-5-9-37(35)48(38-10-6-4-8-36(38)42)34-13-11-33(12-14-34)39-45-40(43-21-27-15-28(22-43)17-29(16-27)23-43)47-41(46-39)44-24-30-18-31(25-44)20-32(19-30)26-44/h3-14,27-32H,15-26H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEUALPNTNDVKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-dimethylacridine |
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